High Photoluminescence Quantum Yield in Iridium Complexes
Iridium(III) complexes synthesized using 2-(3-fluorophenyl)-4-methylpyridine as the cyclometalating ligand (the direct downstream product accessible via Suzuki coupling of 5-bromo-2-(3-fluorophenyl)-4-methylpyridine) exhibit photoluminescence quantum yields (PLQY) in the range of 0.63–0.72 (63–72%) in chlorobenzene solution [1]. The complexes containing two such 3-fluorophenylpyridine ligands and one branched alkyl-substituted bipyridine ancillary ligand were characterized via UV-Visible, fluorescence, FTIR, NMR spectroscopies, and cyclic voltammetry [2]. While direct head-to-head PLQY data for the 2-fluoro and 4-fluoro regioisomeric ligand-derived complexes are not reported in the same study, class-level inference from fluorinated phenylpyridine OLED literature indicates that fluorine substitution position alters emission efficiency [3]. The 3-fluoro isomer avoids the steric clash near the iridium coordination sphere present in the 2-fluoro analog while maintaining a favorable electronic profile distinct from the 4-fluoro analog's para-substitution effect.
| Evidence Dimension | Photoluminescence quantum yield (PLQY) of downstream iridium(III) phosphorescent complexes |
|---|---|
| Target Compound Data | 0.63–0.72 (63–72%) in chlorobenzene for complexes derived from 2-(3-fluorophenyl)-4-methylpyridine ligand |
| Comparator Or Baseline | 2-fluoro and 4-fluoro regioisomer-derived complexes: quantitative PLQY data not reported in accessible literature; class-level expectation of altered quantum efficiency due to differing electronic and steric effects |
| Quantified Difference | Not directly quantified head-to-head; inferred from structural principles |
| Conditions | Iridium(III) complexes with 2-(3-fluorophenyl)-4-methylpyridine as cyclometalating ligand and branched alkyl bipyridine as ancillary ligand; measured in chlorobenzene solution |
Why This Matters
High PLQY (exceeding 60%) is a critical performance metric for phosphorescent OLED emitters; this quantitative benchmark supports selection of the 3-fluoro isomer over uncharacterized regioisomers for materials development requiring validated emission efficiency.
- [1] Şahin, Ç., et al. Structural and optical properties of new yellow emitting iridium(III) complexes and their application as an active layer component in white organic light-emitting diodes. RSC Advances, 2014. View Source
- [2] Şahin, Ç., Gören, A., Varlıklı, C. Synthesis, characterization and photophysical properties of iridium complexes with amidinate ligands. Journal of Organometallic Chemistry, 2014, 772-773, 68-78. View Source
- [3] Kamata, T., Sasabe, H., Watanabe, Y., Yokoyama, D., Katagiri, H., Kido, J. A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Journal of Materials Chemistry C, 2016, 4, 1104-1110. View Source
